2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline is a member of piperazines.
Scientific Research Applications
Antibacterial Applications :
- Some derivatives of this compound exhibit broad antibacterial activity, particularly against experimental infections. For instance, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is noted for its potential use in systemic infections due to its promising toxicological and pharmacokinetic profiles (Goueffon et al., 1981).
- In another study, novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showing in vitro antibacterial activity comparable to ciprofloxacin, a well-known antibacterial agent (Ziegler et al., 1990).
Antimycobacterial Applications :
- Fluoroquinolone derivatives, including those with a structure similar to the compound , have been synthesized and evaluated for their antimycobacterial activity. These studies reveal the significance of specific substituents in enhancing anti-TB properties (Zhao et al., 2005).
Photophysical Studies :
- Research on the photophysical properties of norfloxacin and its derivatives, which share structural similarities with the compound, highlights the role of excited-state intramolecular charge transfer in their behavior. This insight is crucial for understanding the interaction mechanisms of these compounds (Cuquerella et al., 2006).
Antiviral Applications :
- Some derivatives have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription, underscoring their potential in antiviral therapies (Baba et al., 1998).
Cancer Research :
- The compound and its related structures have been examined for their potential in cancer research, particularly in the synthesis of environment-sensitive fluorescent ligands for receptor studies (Lacivita et al., 2009).
Herbicidal Activity :
- Research has also delved into the herbicidal applications of related compounds, indicating the versatility of this chemical structure in various domains (Huang et al., 2005).
properties
Product Name |
2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
---|---|
Molecular Formula |
C20H23FN4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H23FN4O2/c1-22-8-10-23(11-9-22)19-13-18(17(21)12-20(19)25(26)27)24-7-6-15-4-2-3-5-16(15)14-24/h2-5,12-13H,6-11,14H2,1H3 |
InChI Key |
HIRFJJHUBGHUDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.